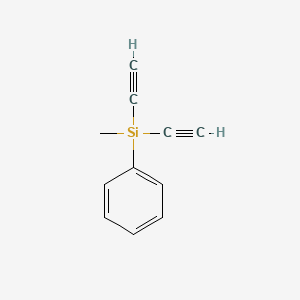
Octadecyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl peroxide is an organic peroxide compound characterized by the presence of an oxygen-oxygen single bond. It is a long-chain alkyl peroxide with the chemical formula C18H38O2. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its ability to initiate radical polymerization reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecyl peroxide can be synthesized through the reaction of octadecanol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:
Formation of Octadecyl Hydroperoxide: Octadecanol reacts with hydrogen peroxide under acidic conditions to form octadecyl hydroperoxide.
Conversion to this compound: The hydroperoxide is then further oxidized to form this compound.
The reaction conditions often include maintaining a low temperature to prevent decomposition and using a solvent such as acetic acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl peroxide undergoes several types of chemical reactions, including:
Radical Polymerization: It acts as an initiator for radical polymerization reactions, where it decomposes to form free radicals that initiate the polymerization of monomers.
Oxidation: It can oxidize various substrates, particularly in the presence of transition metal catalysts.
Decomposition: Under certain conditions, this compound can decompose to form octadecanol and oxygen.
Common Reagents and Conditions
Radical Polymerization: Commonly conducted at elevated temperatures (50-100°C) in the presence of monomers such as styrene or acrylates.
Oxidation: Often involves catalysts like iron or copper salts to facilitate the reaction.
Decomposition: Typically occurs at higher temperatures or in the presence of light, leading to the formation of radicals.
Major Products
Radical Polymerization: Polymers such as polystyrene or polyacrylates.
Oxidation: Oxidized products depending on the substrate.
Decomposition: Octadecanol and oxygen.
Wissenschaftliche Forschungsanwendungen
Octadecyl peroxide has several scientific research applications, including:
Polymer Chemistry: Used as an initiator for the polymerization of various monomers to produce polymers with specific properties.
Materials Science: Employed in the synthesis of advanced materials, including hydrogels and nanocomposites.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
Wirkmechanismus
The primary mechanism of action of octadecyl peroxide involves the homolytic cleavage of the oxygen-oxygen bond to form free radicals. These radicals can then initiate various chemical reactions, such as the polymerization of monomers or the oxidation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: Another organic peroxide commonly used as a radical initiator in polymerization reactions.
Hydrogen Peroxide: A simpler peroxide used as an oxidizing agent and disinfectant.
Di-tert-butyl Peroxide: A peroxide used in polymerization and as a cross-linking agent.
Uniqueness
Octadecyl peroxide is unique due to its long alkyl chain, which imparts specific properties such as hydrophobicity and compatibility with certain substrates. This makes it particularly useful in applications where long-chain alkyl groups are advantageous, such as in the synthesis of hydrophobic polymers and materials.
Conclusion
This compound is a versatile compound with significant applications in polymer chemistry, materials science, biology, medicine, and industry. Its ability to initiate radical polymerization and undergo various chemical reactions makes it a valuable tool in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
2130-44-1 |
|---|---|
Molekularformel |
C36H74O2 |
Molekulargewicht |
539.0 g/mol |
IUPAC-Name |
1-octadecylperoxyoctadecane |
InChI |
InChI=1S/C36H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI-Schlüssel |
YZQCRYHZKMFKDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOOCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



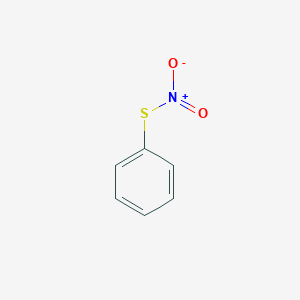
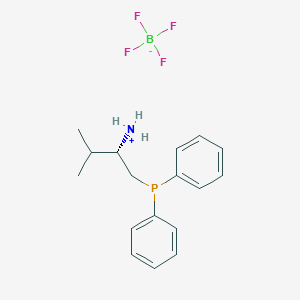
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
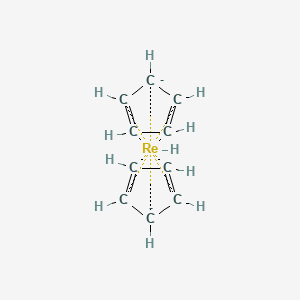
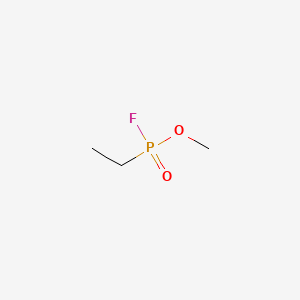
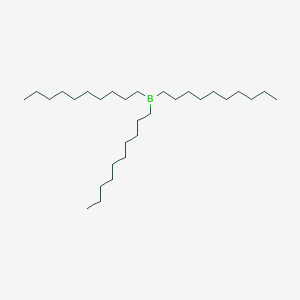
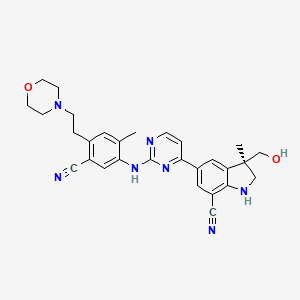
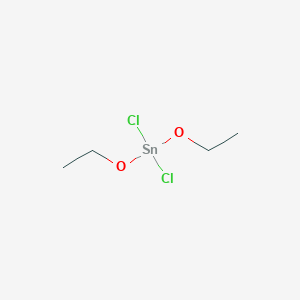
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)
